BenchChemオンラインストアへようこそ!

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

BTK inhibitor Kinase selectivity Immuno-oncology

This unsubstituted benzamide-dibenzo[b,f][1,4]oxazepine is a differentiated BTK inhibitor scaffold (IC50 1 nM). Unlike crowded amino-pyrimidine chemotypes, its logP of 3.91 and balanced H-bond profile provide a unique IP position for CNS-penetrant programs. Available as a 76 mg screening aliquot with confirmed identity, it is ideal for HTS inclusion, kinase panel benchmarking, and late-stage diversification campaigns.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 922083-75-8
Cat. No. B2359932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922083-75-8
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2
InChIInChI=1S/C21H16N2O3/c1-13-7-9-19-17(11-13)23-21(25)16-12-15(8-10-18(16)26-19)22-20(24)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,24)(H,23,25)
InChIKeySZWPFYIRSIZINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes76 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922083-75-8): Core Scaffold and Physicochemical Profile for Targeted Screening Library Selection


N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922083-75-8, also designated MO-1) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, a heterotricyclic scaffold featuring a seven-membered oxazepine ring fused to two benzene rings. The compound bears an unsubstituted benzamide moiety at the 2-position of the core and a methyl group at the 8-position . Its computed physicochemical properties include a molecular weight of 344.37 g/mol, a calculated logP of 3.909, and a logD of 3.9016, placing it in a moderate lipophilicity range suitable for cell permeability without excessive hydrophobicity . The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, historically explored for antipsychotic agents (e.g., loxapine, amoxapine) and more recently investigated for kinase inhibition, epoxide hydrolase inhibition, and anti-cancer applications [1].

Why Generic Substitution of N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide with In-Class Analogs Carries Procurement Risk


The dibenzo[b,f][1,4]oxazepine scaffold is sensitive to even minor substitution changes on the benzamide ring, as demonstrated by the range of biological activities reported across close analogs in the patent literature. Compounds within this chemotype have been disclosed as inhibitors of Bruton's tyrosine kinase (BTK), epoxide hydrolase (sEH), histone deacetylase (HDAC), and dopamine D2 receptors depending on the specific substitution pattern [1]. The unsubstituted benzamide of the target compound (CAS 922083-75-8) represents a specific electronic and steric profile that differs from halogenated, methylated, or trifluoromethylated analogs (e.g., CAS 922083-34-9, 922030-62-4, 922083-37-2). Generic substitution without target-specific activity confirmation risks selecting a compound with a divergent activity profile, altered selectivity, or unsuitable physicochemical properties for the intended assay system. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its nearest structural neighbors.

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


BTK Inhibition Potency: Unsubstituted Benzamide vs. Halogenated and Alkylated Analogs in Biochemical Assays

The target compound (CAS 922083-75-8), reported as Example 72E1 in patent US20240083900, exhibits an IC50 of 1 nM against human BTK in a biochemical in vitro assay [1]. This potency places it in the low nanomolar range characteristic of advanced BTK inhibitor candidates. By contrast, closely related analogs with substituents on the benzamide ring show divergent activity profiles. The 2-fluoro analog (CAS 922083-34-9), 2-methyl analog (CAS 922030-62-4), and 4-bromo analog all share the same core but have not been reported in the same BTK assay context; their activity at BTK cannot be assumed equivalent. The unsubstituted benzamide offers a distinct hydrogen-bonding profile and minimized steric bulk at the ortho and para positions, which may contribute to optimal fit within the BTK ATP-binding pocket [2]. Users procuring this compound for BTK-related research should note that the 1 nM IC50 value was generated under standardized BTK biochemical assay conditions as described in US20240083900 [1].

BTK inhibitor Kinase selectivity Immuno-oncology

Physicochemical Differentiation: logP/logD Profile of Unsubstituted Benzamide vs. Fluoro- and Methyl-Substituted Analogs

The target compound (CAS 922083-75-8) has a calculated logP of 3.909 and logD of 3.9016 . In comparison, the 4-trifluoromethyl analog (C22H15F3N2O3, MW 412.37) is expected to have a substantially higher logP (>4.5) due to the electron-withdrawing and lipophilic CF3 group, while the 2-fluoro analog (CAS 922083-34-9, MW 362.4) is expected to have a moderately altered logP (~3.7-3.8) [1]. The unsubstituted benzamide of the target compound occupies a 'Goldilocks' lipophilicity range—sufficient for membrane permeability (logP >3) but below the threshold often associated with poor solubility, high metabolic clearance, and promiscuous off-target binding (logP >5) [2]. This physicochemical profile makes the target compound a more favorable starting point for lead optimization campaigns where balanced ADME properties are critical, compared to its more lipophilic trifluoromethyl or bromo-substituted analogs.

Lipophilicity optimization ADME screening Lead selection

Scaffold Resupply Availability: ChemDiv Inventory Status for Sustained Screening Campaigns

The target compound is cataloged and stocked by ChemDiv (Compound ID: F731-0264) with 76 mg available at the time of listing and a stated ship time of approximately one week . This commercial availability from a major screening compound vendor provides procurement reliability that is not guaranteed for all close analogs. While several analogs (e.g., CAS 922083-34-9, 922030-62-4) are listed by other vendors, their stock levels, purity documentation, and resupply timelines may vary. For hit-to-lead or lead optimization programs requiring multiple rounds of analog acquisition, the target compound's established vendor relationship and documented purity specifications reduce supply chain risk .

Screening compound supply Hit follow-up Inventory reliability

Hydrogen Bond Donor/Acceptor Profile: Unsubstituted Benzamide vs. Substituted Analogs in Target Engagement

The target compound (CAS 922083-75-8) features an unsubstituted benzamide with two hydrogen bond donors (both amide N-H groups) and five hydrogen bond acceptors, yielding a polar surface area (PSA) of 55.43 Ų . In contrast, ortho-substituted analogs such as the 2-fluoro (CAS 922083-34-9) and 2-methyl (CAS 922030-62-4) derivatives introduce steric hindrance adjacent to the amide carbonyl, which may alter the torsional preference of the benzamide moiety and disrupt key hydrogen-bonding interactions with target proteins. The unsubstituted benzamide retains full conformational freedom for the amide bond, maximizing the potential for optimal geometry in kinase hinge-binding motifs where the benzamide carbonyl and N-H groups frequently engage in conserved hydrogen-bond networks with the protein backbone [1]. This property is consistent with the observed BTK potency (IC50 1 nM) reported in US20240083900 [2].

H-bond interactions Kinase hinge binding Medicinal chemistry optimization

High-Value Application Scenarios for N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Based on Quantitative Differentiation Evidence


Primary Hit for BTK-Focused Kinase Screening Panels in Immuno-Oncology and Autoimmune Disease Programs

The confirmed BTK IC50 of 1 nM [1] positions this compound as a viable starting point for BTK inhibitor screening cascades. Procurement of this compound for inclusion in kinase selectivity panels enables benchmarking against clinical BTK inhibitors (e.g., ibrutinib, acalabrutinib) and supports the identification of novel chemotypes for BTK-driven B-cell malignancies or autoimmune indications. The unsubstituted benzamide scaffold offers a distinct intellectual property position compared to the crowded amino-pyrimidine and amino-pyridine BTK inhibitor space.

Lead Optimization Starting Scaffold Requiring Balanced Lipophilicity for CNS Penetration or Oral Bioavailability

With a calculated logP of 3.909 and logD of 3.9016 , this compound resides in a lipophilicity range compatible with both oral absorption and potential CNS penetration (typically logP 2-5). This makes it a suitable core scaffold for medicinal chemistry optimization programs targeting neurological or psychiatric disorders where the dibenzo[b,f][1,4]oxazepine scaffold has precedent (e.g., loxapine for schizophrenia). The unsubstituted benzamide provides a synthetic handle for late-stage diversification without introducing the metabolic liabilities associated with halogenated analogs [2].

In-Class SAR Comparator for Epoxide Hydrolase and Multi-Target Profiling Studies

Given that structurally related dibenzo[b,f][1,4]oxazepine compounds have demonstrated epoxide hydrolase inhibitory activity (IC50 values ranging from 50 to 260 nM in mouse and human sEH assays) [3], this compound serves as a valuable in-class comparator for multi-target profiling. Its unsubstituted benzamide distinguishes it from urea-based and halogenated sEH inhibitors, enabling assessment of whether the benzamide moiety alone contributes to or detracts from sEH engagement. This supports broader chemoproteomic and off-target profiling studies.

Vendor-Qualified Screening Deck Compound for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a cataloged screening compound with confirmed availability (76 mg) and defined purity from ChemDiv , this compound can be reliably procured as part of diversity-oriented screening decks. Its moderate molecular weight (344.37 g/mol), balanced H-bond profile (2 donors, 5 acceptors), and established vendor relationship make it a low-risk procurement choice for high-throughput screening (HTS) campaigns, fragment-based screening by X-ray crystallography, or as a control compound for assay validation.

Quote Request

Request a Quote for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.